Icariside I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Icariside I can be synthesized from icariin, another flavonoid glycoside found in Epimedium. The preparation process involves using anhydrous lower alcohol as a reaction solvent and 98% concentrated sulfuric acid as a catalyst. The reaction is carried out at a specific temperature for a designated time to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of conventional synthetic reagents, which are cost-effective and readily available. The reaction conditions are optimized to ensure high yield and purity of the product, meeting industrial production requirements .
Chemical Reactions Analysis
Types of Reactions: Icariside I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Icariside I has been shown to modulate various biological pathways, making it a valuable tool for studying cellular processes.
Medicine: It exhibits anti-cancer properties by inhibiting the proliferation, apoptosis, invasion, and metastasis of cancer cells. .
Mechanism of Action
Icariside I exerts its effects through multiple mechanisms:
Molecular Targets: It targets the IL-6/STAT3 signaling pathway, which is crucial for cancer cell proliferation and metastasis.
Pathways Involved: The compound modulates various pathways, including the STAT3 pathway, which is involved in cell survival and proliferation, and the cGAS-STING pathway, which is crucial for immune response
Comparison with Similar Compounds
Icariin: A precursor of Icariside I, known for its aphrodisiac and osteoprotective properties.
Icaritin: Another derivative with potent anti-cancer properties.
Sagittatoside A and B: Flavonoid glycosides with similar pharmacological activities.
Epimedin A, B, and C: Other flavonoids derived from Epimedium with diverse biological activities
Uniqueness of this compound: this compound stands out due to its potent anti-cancer properties and its ability to enhance the effects of immunotherapy. Its unique mechanism of action, involving the modulation of the IL-6/STAT3 and cGAS-STING pathways, distinguishes it from other similar compounds .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCPMVXIUPYNHI-WPKKLUCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205283 | |
Record name | Baohuoside-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56725-99-6 | |
Record name | Icariside I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56725-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baohuoside-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baohuoside-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Icariside I exert its anti-tumor activity?
A: Research suggests that this compound inhibits tumor growth by regulating the gut microbiome and the host's immune response. [] It achieves this by:
- Modulating gut microbiota composition: this compound restores the balance of beneficial bacteria like Lactobacillus spp. and Bifidobacterium spp., which are known to enhance immunity. []
- Influencing immune cell populations: Treatment with this compound leads to an increase in the number of CD4+ and CD8+ T cells, as well as NK and NKT cells in the peripheral blood. []
- Regulating immune signaling pathways: Studies indicate that this compound might exert its anti-tumor effects by inhibiting the IL-6/STAT3 signaling pathway, impacting tumor cell proliferation, apoptosis, invasion, and metastasis. []
Q2: Does this compound directly interact with tumor cells?
A2: While this compound's effect on the gut microbiome and immune system plays a crucial role in its anti-tumor activity, in vitro studies demonstrate its ability to directly impact tumor cells. This compound can:
- Inhibit breast cancer cell proliferation and migration: Studies show that this compound disrupts the IL-6/STAT3 pathway in breast cancer cells, leading to reduced colony formation and migration. []
- Induce cell cycle arrest and apoptosis: this compound has been observed to induce G1 phase arrest and modulate the expression of cell cycle regulators like Cyclin D1 and CDK4. Additionally, it influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, contributing to apoptosis. []
Q3: What is the molecular structure of this compound?
A: this compound is a prenylated flavonol glycoside. Its structure consists of a flavonol backbone with a prenyl group attached and a sugar moiety. [, , , ]
Q4: Is there information available on the molecular formula and weight of this compound?
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical structure as a prenylated flavonol glycoside. [, , , ]
Q5: How is this compound absorbed and distributed in the body?
A: Studies using a standardized Epimedium extract suggest that this compound, when orally ingested, may not be detectable in the bloodstream. [] This suggests possible rapid metabolism into other bioactive compounds. More research is needed to understand the absorption and distribution of this compound specifically.
Q6: What evidence supports the anti-tumor activity of this compound?
A6: this compound has shown promising anti-tumor effects in preclinical studies:
- In vivo melanoma model: Oral administration of this compound significantly inhibited B16F10 melanoma growth in mice. [] This effect was associated with modulation of the gut microbiome, increased immune cell populations, and reduced systemic inflammation. []
- In vitro breast cancer models: this compound effectively inhibited the proliferation and migration of breast cancer cells. [] Additionally, it induced cell cycle arrest and apoptosis in these cells. []
Q7: What is the safety profile of this compound?
A: While this compound exhibits promising anti-tumor activity, its complete safety profile requires further investigation. Some studies suggest it is relatively non-toxic, [] but comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects.
Q8: How is this compound quantified in biological samples?
A8: Several analytical methods are utilized to quantify this compound and other Epimedium flavonoids in various matrices:
- High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) detection, HPLC offers a robust and sensitive method for quantifying this compound in biological samples like blood and tissues. [] This technique is valuable for pharmacokinetic and tissue distribution studies.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely employed for quantifying this compound and its metabolites in complex biological matrices. [, , ] LC-MS/MS offers significant advantages in pharmacokinetic studies due to its high sensitivity and selectivity.
- Ultra-Performance Liquid Chromatography (UPLC): UPLC, especially when coupled with mass spectrometry (MS/MS), provides enhanced sensitivity and resolution for analyzing this compound and other flavonoids in complex mixtures. [, ] This is particularly useful for pharmacokinetic studies where accurate quantification of low analyte concentrations is crucial.
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